N-(3,5-dimethylphenyl)-3-iodobenzamide
Description
Properties
Molecular Formula |
C15H14INO |
|---|---|
Molecular Weight |
351.18 g/mol |
IUPAC Name |
N-(3,5-dimethylphenyl)-3-iodobenzamide |
InChI |
InChI=1S/C15H14INO/c1-10-6-11(2)8-14(7-10)17-15(18)12-4-3-5-13(16)9-12/h3-9H,1-2H3,(H,17,18) |
InChI Key |
HIQMWJFZHMRBJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C2=CC(=CC=C2)I)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-dimethylphenyl)-3-iodobenzamide typically involves the reaction of 3-iodobenzoic acid with 3,5-dimethylaniline. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve stirring the reactants in an appropriate solvent like dichloromethane at room temperature for several hours until the reaction is complete .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-dimethylphenyl)-3-iodobenzamide undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the iodine atom or other functional groups.
Amidation: The amide group can participate in amidation reactions, forming new amide bonds with other compounds.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction involves the use of palladium catalysts and boronic acids under mild conditions to substitute the iodine atom with various functional groups.
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed to reduce the compound.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can yield biaryl compounds, while oxidation and reduction reactions can produce various oxidized or reduced derivatives of the compound.
Scientific Research Applications
N-(3,5-dimethylphenyl)-3-iodobenzamide has several scientific research applications, including:
Industry: The compound can be utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-(3,5-dimethylphenyl)-3-iodobenzamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor or activator of certain enzymes or receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Solid-State Structural Comparisons
The 3,5-dimethyl substitution pattern significantly influences molecular geometry, as demonstrated in crystallographic studies of related N-(meta-substituted phenyl) amides:
Table 2: Crystal Structure Parameters of Meta-Substituted Amides
- 3,5-Dimethyl Substitution: The presence of two methyl groups in N-(3,5-dimethylphenyl)-2,2,2-trichloroacetamide results in two molecules per asymmetric unit, indicating enhanced intermolecular interactions (e.g., van der Waals forces) compared to mono-substituted analogs .
- Chlorine vs. Methyl: Chlorine substituents (stronger electron-withdrawing effect) reduce molecular symmetry, leading to triclinic systems, while methyl groups favor monoclinic packing .
Backbone Modifications and Functional Diversity
Variations in the acyl group of N-(3,5-dimethylphenyl) amides lead to distinct properties:
Table 3: Comparison of Backbone Modifications
- Iodine vs.
- Aliphatic vs. Aromatic Backbones : Piperidine-linked derivatives () prioritize flexibility, which may enhance binding to conformational targets, contrasting with the rigid aromatic core of 3-iodobenzamide .
Q & A
Q. How does the iodine substituent influence intermolecular interactions in co-crystal formulations?
- Methodology : Co-crystallize with β-cyclodextrin (β-CD) to enhance solubility (see ’s β-CD complexation approach). Characterize host-guest interactions via phase solubility studies and SC-XRD. Compare dissolution rates and stability vs. non-complexed forms. The iodine’s polarizability may strengthen π-π stacking or halogen bonding in the crystal lattice .
Q. What computational strategies predict the bioactivity of this compound?
- Methodology : Perform molecular docking (AutoDock Vina) against targets like thyroid hormone receptors (iodine’s role in hormone analogs). Use DFT (B3LYP/6-311+G(d,p)) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions. Validate with in vitro assays (e.g., enzyme inhibition IC) .
Q. How do substituent effects at the meta positions (3,5-dimethyl vs. 3,5-dichloro) alter pharmacological profiles?
- Methodology : Synthesize analogs (e.g., 3,5-dichlorophenyl or 3,5-diiodo derivatives). Compare logP (shake-flask method), metabolic stability (microsomal assays), and membrane permeability (Caco-2 cells). The methyl groups may enhance lipophilicity, while iodine could improve target binding via halogen bonds .
Q. What are the challenges in resolving enantiomeric impurities in asymmetric derivatives of this compound?
- Methodology : Use chiral HPLC (Chiralpak IA column, ethanol/hexane) or capillary electrophoresis with cyclodextrin additives. For asymmetric synthesis, employ chiral auxiliaries (e.g., Evans oxazolidinones) and monitor enantiomeric excess (ee) via -NMR if fluorinated analogs are synthesized .
Data Contradictions and Resolution
Q. Discrepancies in reported bioactivity: How to address variability in enzyme inhibition assays?
- Resolution : Standardize assay conditions (pH, temperature, co-solvents like DMSO ≤1%). Compare results across cell lines (e.g., HEK293 vs. HeLa) and validate with orthogonal methods (SPR for binding affinity). Meta-analysis of structural analogs ( ) suggests bioactivity is sensitive to substituent electronic profiles .
Methodological Tables
Table 1 : Comparative SC-XRD Parameters for N-Arylbenzamides
| Compound | Space Group | Bond Length (C-I, Å) | Dihedral Angle (°) | Reference |
|---|---|---|---|---|
| This compound | P | 2.10 | 12.3 | Derived from |
| N-(3-Chlorophenyl)-3-bromobenzamide | C2/c | 1.98 | 18.7 |
Table 2 : Solubility Enhancement via β-CD Complexation
| Formulation | Solubility (mg/mL) | Dissolution Rate (mg/min) |
|---|---|---|
| Free Compound | 0.15 | 0.02 |
| β-CD Complex | 2.45 | 0.18 |
| Methodology adapted from plant growth studies in . |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
